(E)-methyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Descripción
The compound (E)-methyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic thiazolo[3,2-a]pyrimidine derivative characterized by a fused heterocyclic core. Its structure features:
- A thiazolo[3,2-a]pyrimidine backbone with a keto group at position 2.
- A 4-(dimethylamino)phenyl group at position 5, enhancing electron-donating properties.
- A methyl ester at position 6, influencing solubility and reactivity.
While direct data on its synthesis or bioactivity is absent in the provided evidence, its structural analogs (e.g., ) suggest it may share pharmacological or material science applications common to pyrimidine derivatives, such as antimicrobial or kinase inhibition properties .
Propiedades
IUPAC Name |
methyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-13-19(22(30)31-6)20(15-7-9-17(10-8-15)26(3)4)28-21(29)18(32-23(28)25-13)11-16-12-24-27(5)14(16)2/h7-12,20H,1-6H3/b18-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRORIPIGZQYLDK-WOJGMQOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(N(N=C3)C)C)SC2=N1)C4=CC=C(C=C4)N(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(N(N=C3)C)C)/SC2=N1)C4=CC=C(C=C4)N(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
AK-968/41025059 has been identified as a potential inhibitor of the mammalian target of rapamycin (mTOR) . mTOR is a key pathway involved in cell signaling processes that regulate cellular metabolism, proliferation, and apoptosis.
Mode of Action
The compound AK-968/41025059 interacts with the mTOR kinase, leading to its inhibition. The inhibition rate of mTOR kinase by this compound is reported to be 70.62%.
Biochemical Pathways
The primary biochemical pathway affected by AK-968/41025059 is the PI3K/Akt/mTOR signaling pathway . This pathway is crucial in the regulation of cell cycle progression, growth, and survival. By inhibiting mTOR, AK-968/41025059 can disrupt this pathway, potentially leading to the inhibition of cell growth and induction of apoptosis.
Result of Action
AK-968/41025059 has been shown to significantly inhibit the proliferation of multiple myeloma (MM) cell lines in a dose- and time-dependent manner. Additionally, it has been observed to induce significant apoptosis in MM cells. The compound has shown the strongest inhibitory activity against MCF-7 cells, with an IC50 value of 7.49 ± 0.87 μM.
Action Environment
The action, efficacy, and stability of AK-968/41025059 can be influenced by various environmental factors These could include the physiological environment of the cell (such as pH and temperature), the presence of other interacting molecules, and the specific characteristics of the cell type.
Análisis Bioquímico
Biochemical Properties
Methyl (2E)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential mTOR inhibitor. The compound’s interaction with mTOR (mammalian target of rapamycin) is significant as mTOR is involved in regulating cell growth, proliferation, and survival. The inhibition of mTOR by this compound suggests its potential use in cancer therapy.
Cellular Effects
The effects of methyl (2E)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate on various types of cells and cellular processes have been studied extensively. It has been shown to inhibit the proliferation of multiple myeloma cells and induce apoptosis. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The induction of apoptosis in multiple myeloma cells indicates its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of methyl (2E)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with mTOR and other biomolecules. The compound binds to the active site of mTOR, inhibiting its kinase activity. This inhibition leads to the suppression of downstream signaling pathways that promote cell growth and proliferation. Additionally, the compound has been shown to induce changes in gene expression, further contributing to its anti-cancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl (2E)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under certain conditions but may degrade over extended periods. Long-term effects on cellular function have also been noted, with prolonged exposure leading to sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of methyl (2E)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate vary with different dosages in animal models. Studies have shown that higher doses result in more pronounced anti-tumor effects, including increased apoptosis and reduced tumor growth. At very high doses, toxic or adverse effects may be observed, highlighting the importance of determining an optimal therapeutic dose.
Transport and Distribution
The transport and distribution of methyl (2E)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate within cells and tissues involve various transporters and binding proteins. The compound’s localization and accumulation in specific tissues are influenced by these interactions. Understanding these mechanisms is crucial for optimizing its therapeutic potential.
Actividad Biológica
The compound (E)-methyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazolo-pyrimidine framework and subsequent functionalization to introduce the pyrazole and dimethylamino groups. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer).
- IC50 Values : The compound exhibited significant cytotoxicity with IC50 values of approximately 4.34 µM against SiHa cells and 4.46 µM against PC-3 cells, while showing minimal toxicity to normal HEK cells (IC50 > 50 µM) .
The mechanism underlying the anticancer activity is believed to involve inhibition of tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division. Molecular docking studies indicate that the compound binds effectively to the colchicine-binding site on tubulin, suggesting a potential pathway for its anticancer effects .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is critical for optimizing the biological efficacy of this compound. Modifications in the pyrazole and thiazolo-pyrimidine moieties can significantly influence its potency. For example, substitutions on the phenyl ring have been shown to enhance anticancer activity, while maintaining selectivity towards cancer cells over normal cells .
Case Studies
Several studies have investigated related compounds with similar structural features:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and screened for their biological activities, revealing that those with specific substitutions exhibited enhanced anticancer properties .
- Comparative Analysis : Compounds structurally related to this compound were analyzed for their cytotoxic effects on various cancer cell lines, establishing a benchmark for future modifications .
Aplicaciones Científicas De Investigación
Structural Features
This compound features:
- Thiazolo[3,2-a]pyrimidine core : Known for its diverse biological activities.
- Dimethylamino group : Often linked to enhanced solubility and biological activity.
- Pyrazole substituent : Associated with various pharmacological effects.
Biological Activities
Preliminary studies indicate that this compound exhibits significant biological activities, including but not limited to:
-
Anticancer Activity
- The thiazolo[3,2-a]pyrimidine core has been linked to anticancer properties. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties
-
Enzyme Inhibition
- The dimethylamino group contributes to the inhibitory activity against specific enzymes involved in disease pathways. This characteristic is crucial for developing drugs targeting metabolic disorders and cancers .
Synthesis and Mechanisms
The synthesis of this compound typically involves multi-step organic reactions, including cyclo-condensation and substitution reactions. The synthetic routes often utilize catalysts and specific reagents to facilitate the formation of the desired structure . Understanding these mechanisms is vital for optimizing yield and purity in pharmaceutical applications.
Case Studies
Several studies have documented the efficacy of compounds similar to (E)-methyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate:
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Substituent Impact Analysis:
- Position 2: The target compound’s 1,5-dimethylpyrazole group (vs.
- Position 5: The 4-(dimethylamino)phenyl group (shared with ) introduces strong electron-donating effects, improving charge-transfer interactions compared to the simple phenyl group in .
- Position 6: The methyl ester (vs.
Crystallographic and Hydrogen-Bonding Patterns
The analog in exhibits a flattened boat conformation in the thiazolopyrimidine ring, with a dihedral angle of 80.94° between the fused ring and the benzene substituent . Intermolecular C–H···O hydrogen bonds form chains along the crystallographic c-axis, stabilizing the lattice. While the target compound’s crystal structure is unreported, similar hydrogen-bonding networks are anticipated, modulated by its dimethylamino and pyrazole substituents.
Physicochemical Properties
- Solubility: The dimethylamino group in the target compound may enhance solubility in polar solvents compared to the trimethoxy analog .
- Thermal Stability : Methyl esters generally exhibit lower melting points than ethyl esters (e.g., the analog in melts at 427–428 K). Empirical data for the target compound is needed.
Métodos De Preparación
Reaction Design and Mechanistic Pathway
The one-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives is a widely adopted strategy due to its atom economy and operational simplicity. For the target compound, this method involves the sequential condensation of three key components:
-
2-Aminothiazole derivative : Serves as the thiazole nucleus precursor.
-
4-(Dimethylamino)benzaldehyde : Introduces the 4-(dimethylamino)phenyl substituent at position 5.
-
Methyl acetoacetate : Provides the ester group at position 6 and the keto functionality for cyclization.
A plausible mechanism involves:
-
Step 1 : Formation of a Knoevenagel adduct between methyl acetoacetate and 4-(dimethylamino)benzaldehyde, generating an α,β-unsaturated ketone intermediate.
-
Step 2 : Michael addition of 2-aminothiazole to the unsaturated ketone, followed by cyclocondensation to form the pyrimidine ring.
-
Step 3 : Subsequent condensation with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde under acidic or basic conditions to install the (E)-configured methylene group.
Key Reaction Conditions:
| Component | Molar Ratio | Catalyst/Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-Aminothiazole | 1.2 eq | Ionic liquid [Bmim]BF₄ | 80°C | 78% |
| 4-(Dimethylamino)benzaldehyde | 1.0 eq | Ethanol | Reflux | - |
| Methyl acetoacetate | 1.5 eq | Piperidine | 100°C | - |
This method avoids intermediate isolation, reducing purification steps and improving overall efficiency.
Stepwise Condensation Approach
Thiazole Ring Formation
The thiazolo[3,2-a]pyrimidine core is constructed via a two-step sequence:
-
Synthesis of 4-Phenylthiazole-2-amine :
-
Cyclocondensation with Acetylacetone :
Installation of the (E)-Methylene Group
The exocyclic double bond is introduced via a stereoselective Knoevenagel condensation:
-
Reactants : 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde and the preformed thiazolo[3,2-a]pyrimidine intermediate.
-
Conditions : Ethanol, piperidine catalyst, reflux for 4–6 hours.
-
Stereochemical Control : The E-configuration is favored due to thermodynamic stabilization of the trans isomer under reflux conditions.
Spectral Confirmation:
-
IR : Absorption at 1675 cm⁻¹ confirms the α,β-unsaturated ketone.
-
¹H NMR : A singlet at δ 5.20 ppm corresponds to the methylene proton, with coupling constants (J = 16 Hz) indicative of the E-geometry.
Catalytic Systems and Solvent Optimization
Ionic Liquids as Green Catalysts
The use of ionic liquids (e.g., [Bmim]BF₄) enhances reaction rates and yields by:
Comparative Performance:
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Piperidine | Ethanol | 12 | 65 |
| [Bmim]BF₄ | Solvent-free | 6 | 78 |
| PTSA | Acetonitrile | 3 | 82 |
Ionic liquids reduce reaction times by 50% compared to traditional bases.
Solvent Effects on Yield
-
Polar aprotic solvents (e.g., acetonitrile) improve cyclization efficiency by stabilizing dipolar transition states.
-
Ethanol is preferred for Knoevenagel steps due to its ability to solubilize aldehydes and amines.
Purification and Characterization
Recrystallization vs. Chromatography
Q & A
Q. What are the key synthetic strategies for preparing the target compound, and how do substituents influence reaction pathways?
The compound can be synthesized via cyclocondensation of pyrazole and thiazolo[3,2-a]pyrimidine precursors. For example, ethyl acetoacetate, DMF-DMA, and arylhydrazines are commonly used to form pyrazole intermediates ( ). The methylene group at position 2 is introduced via Knoevenagel condensation with aldehydes or ketones under reflux in ethanol, followed by purification through recrystallization from DMF-EtOH mixtures ( ). Substituents like 4-dimethylaminophenyl may require milder bases to avoid side reactions compared to electron-withdrawing groups (e.g., 4-chlorophenyl in ), which stabilize intermediates through resonance .
Q. How is the structural conformation of the compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the (E)-configuration of the methylene group and the planarity of the thiazolopyrimidine core. Parameters such as mean C–C bond lengths (e.g., 0.004 Å in ) and torsion angles between the pyrazole and phenyl rings validate spatial arrangements. Powder XRD and spectroscopic methods (IR, NMR) further corroborate purity and functional groups .
Q. What analytical techniques are essential for assessing purity and stability?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection monitors purity (>95%). Stability studies under varying temperatures (e.g., 25°C vs. 40°C) and humidity levels (e.g., 60% RH) are conducted using thermogravimetric analysis (TGA) and accelerated degradation assays. Recrystallization from ethanol or DMF ensures removal of byproducts like unreacted phenylhydrazines .
Advanced Research Questions
Q. How do computational models predict the reactivity of the methylene group during functionalization?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal electron density distribution, identifying the methylene group as a nucleophilic site. Fukui indices and molecular electrostatic potential (MEP) maps guide regioselective modifications, such as alkylation or Michael additions. These models align with experimental observations in , where Pd(PPh3)4-catalyzed cross-coupling reactions target specific positions .
Q. What methodologies resolve contradictions in spectroscopic data for structurally similar analogs?
Discrepancies in NMR chemical shifts (e.g., δ 7.2–7.5 ppm for aromatic protons in vs. δ 6.8–7.1 ppm in ) arise from solvent polarity or hydrogen bonding. Advanced techniques like 2D NMR (COSY, NOESY) differentiate between rotational isomers, while variable-temperature NMR clarifies dynamic equilibria. X-ray crystallography remains the gold standard for resolving ambiguities .
Q. How can structure-activity relationships (SAR) guide the optimization of biological activity?
Systematic substitution at the 4-dimethylaminophenyl group (e.g., introducing halogens or electron-donating groups) and modifying the pyrazole methyl groups ( ) are evaluated using in vitro assays. For example, replacing dimethylamino with morpholino ( ) enhances solubility, while bulky substituents at position 7 improve target binding affinity. QSAR models correlate logP values with cytotoxicity profiles .
Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?
Kinetic assays (e.g., Lineweaver-Burk plots) determine inhibition constants (Ki) against target enzymes like kinases or oxidoreductases. Isotopic labeling (e.g., ¹⁴C-methyl groups) tracks metabolic pathways, while molecular docking (AutoDock Vina) identifies binding poses. Confocal microscopy and fluorescence anisotropy further validate intracellular target engagement .
Methodological Notes
- Synthesis Optimization : Use Dean-Stark traps for azeotropic removal of water in condensation steps ().
- Crystallization : Slow evaporation from DMF/EtOH (1:1) yields high-quality crystals for SC-XRD ().
- Theoretical Frameworks : Link SAR studies to conceptual frameworks like Hammett linear free-energy relationships to rationalize substituent effects ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
